molecular formula C17H14N4O3 B5817367 2-[4-methyl-6-(3-nitroanilino)pyrimidin-2-yl]phenol

2-[4-methyl-6-(3-nitroanilino)pyrimidin-2-yl]phenol

Cat. No.: B5817367
M. Wt: 322.32 g/mol
InChI Key: UEUYNLWAWVYUGL-UHFFFAOYSA-N
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Description

2-[4-methyl-6-(3-nitroanilino)pyrimidin-2-yl]phenol is a complex organic compound that features a pyrimidine ring substituted with a nitroaniline group and a phenol group

Preparation Methods

The synthesis of 2-[4-methyl-6-(3-nitroanilino)pyrimidin-2-yl]phenol typically involves multi-step organic reactions. One common method includes the following steps:

Chemical Reactions Analysis

2-[4-methyl-6-(3-nitroanilino)pyrimidin-2-yl]phenol undergoes various chemical reactions, including:

Scientific Research Applications

2-[4-methyl-6-(3-nitroanilino)pyrimidin-2-yl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-methyl-6-(3-nitroanilino)pyrimidin-2-yl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The nitroaniline group can participate in hydrogen bonding and electrostatic interactions, while the phenol group can form additional hydrogen bonds, enhancing the compound’s binding affinity to its targets. These interactions can inhibit the activity of enzymes involved in critical biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

2-[4-methyl-6-(3-nitroanilino)pyrimidin-2-yl]phenol can be compared with other pyrimidine-based compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[4-methyl-6-(3-nitroanilino)pyrimidin-2-yl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c1-11-9-16(19-12-5-4-6-13(10-12)21(23)24)20-17(18-11)14-7-2-3-8-15(14)22/h2-10,22H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUYNLWAWVYUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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